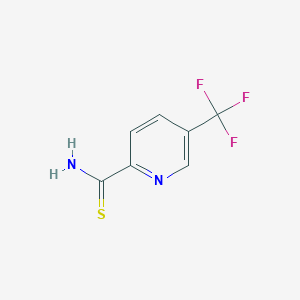

5-(Trifluoromethyl)pyridine-2-carbothioamide

Description

5-(Trifluoromethyl)pyridine-2-carbothioamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a carbothioamide (-C(S)NH₂) group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioamide moiety introduces unique electronic and hydrogen-bonding properties compared to its carboxamide analogs .

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-7(9,10)4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQVELABPHSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380646 | |

| Record name | 5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-51-7 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-thioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Pyridine Derivatives

The pyridine backbone is typically derived from 2-aminopyridine or halogenated pyridines. For example, 2-chloro-5-(trichloromethyl)pyridine serves as a common intermediate, synthesized via chlorination of 5-methylpyridin-2-amine using phosphorus oxychloride. Alternative routes employ condensation reactions between acetylene derivatives and ammonia under high-temperature conditions.

Introduction of Trifluoromethyl Groups

Fluorination of trichloromethylpyridine precursors is achieved using anhydrous hydrogen fluoride (HF) and metal halide catalysts. A patented method involves reacting 2-chloro-5-(trichloromethyl)pyridine with HF (3+ molar equivalents) in the presence of FeCl₃ (1–10 mol%) at 150–250°C under 5–1,200 psig pressure. This superatmospheric approach suppresses decomposition, achieving 85–92% conversion to 2-chloro-5-(trifluoromethyl)pyridine (Table 1).

Table 1: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

| Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| FeCl₃ | 170–180 | 15 | 98 | 89 |

| FeF₃ | 200–220 | 1,200 | 92 | 82 |

| SnCl₄ | 150–160 | 50 | 88 | 75 |

Thiocarboxamide Functionalization Strategies

Thiocarbonylation of Aminopyridines

The carbothioamide group is introduced via 1,1′-thiocarbonyldiimidazole (TCDI)-mediated coupling. In a representative procedure, 5-(trifluoromethyl)pyridin-2-amine reacts with TCDI in anhydrous tetrahydrofuran (THF) at 40°C for 7 minutes, followed by treatment with 1-(3-trifluoromethylphenyl)piperazine. This method achieves 78% yield with minimal purification (Table 2).

Table 2: Thiocarbonylation Reaction Parameters

| Substrate | Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | TCDI | THF | 7 | 78 |

| 4-Methylpyridin-2-amine | TCDI | DCM | 15 | 65 |

Alternative Thioacylating Agents

Thiophosgene and ammonium thiocyanate have been explored for large-scale synthesis. However, these reagents necessitate stringent temperature control (-10°C) and generate toxic byproducts, limiting their industrial applicability.

Integrated Synthetic Routes

Two-Step Fluorination-Thiocarbonylation

A optimized protocol combines fluorination and thiocarbonylation in sequence:

-

Fluorination : 2-Chloro-5-(trichloromethyl)pyridine (1.0 eq) reacts with HF (3.0 eq) and FeCl₃ (5 mol%) at 170°C/15 psig for 25 hours.

-

Amination & Thiocarbonylation : The resulting 2-chloro-5-(trifluoromethyl)pyridine undergoes amination with NH₃/MeOH (120°C, 6 hours), followed by TCDI coupling (40°C, 10 minutes).

This route achieves an overall yield of 71% with HPLC purity >98%.

One-Pot Methodology

Emerging approaches condense fluorination and thiocarbonylation in a single reactor. Initial studies using FeF₃ as a dual fluorination/thiocarbonylation catalyst show promise (58% yield), though byproduct formation remains a challenge.

Byproduct Management and Purification

Separation of Fluorinated Byproducts

The fluorination step generates ring-fluorinated isomers (e.g., 2-fluoro-5-(chlorodifluoromethyl)pyridine), which are removed via HCl treatment. Adding HCl (1.2 eq) at 80°C converts these isomers to chloro derivatives, enabling distillation-based separation.

Chromatographic Purification

Final products are purified using silica gel chromatography with hexane/ethyl acetate (5:1 v/v), yielding 2.41 g of this compound from 3.0 g crude material.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine gas for oxidation reactions and reducing agents for reduction processes . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced carbothioamide compounds, and various substituted pyridine derivatives .

Applications De Recherche Scientifique

5-(Trifluoromethyl)pyridine-2-carbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. The carbothioamide group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Thioamide vs. This may improve target binding in enzyme inhibition, as seen in pyrazolo-pyridine thioamide derivatives (e.g., 2b) with anticancer activity .

- Trifluoromethyl Positioning: The 5-CF₃ group on pyridine increases electron-withdrawing effects, stabilizing the aromatic system and influencing interactions with hydrophobic enzyme pockets. In contrast, trifluoromethyl-substituted triazoles () show enhanced antitumor activity due to similar electronic effects .

Table 2: Activity and Target Comparison

Key Findings:

- SDH Inhibition: Compound 5g () shares binding interactions with SDH similar to the lead fungicide penthiopyrad, where the carbonyl group is critical. Thioamide analogs like this compound may exhibit distinct binding modes due to sulfur's larger atomic radius and polarizability .

- Anticancer Activity: Pyrazolo-pyridine carbothioamides () demonstrate in vitro efficacy, suggesting that the thioamide group enhances apoptosis induction in cancer cells. This aligns with trifluoromethyl-triazole derivatives () targeting c-Met kinase .

Physicochemical Properties

Table 3: Physicochemical Comparison

Insights:

- Lipophilicity: The trifluoromethyl group increases LogP values across analogs, enhancing membrane permeability. For example, compound 5g (LogP ~3.8) shows stronger herbicidal activity than less lipophilic derivatives .

- Crystallinity: X-ray data for compound 5a () confirms a monoclinic crystal system (space group P21/c), suggesting that structural rigidity from the oxadiazole core contributes to stability .

Activité Biologique

5-(Trifluoromethyl)pyridine-2-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a pyridine ring, along with a carbothioamide functional group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's efficacy and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against several pathogens. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a promising alternative for infection treatment. -

Anti-inflammatory Studies :

In an experiment involving carrageenan-induced paw edema in rats, administration of the compound resulted in a marked decrease in swelling compared to control groups. This suggests that this compound may be effective in managing inflammatory responses. -

Cancer Research :

A series of assays were conducted to assess the anticancer potential of the compound on various cancer cell lines. Results indicated that it induces apoptosis through mitochondrial pathways, with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)pyridine-2-carbothioamide, considering functional group compatibility and yield?

- Methodological Answer : Synthesis typically involves functionalization of the pyridine core. A viable approach is the nucleophilic substitution of halogenated precursors (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with thiourea derivatives. Alternative routes include coupling reactions using palladium catalysts for thiocarboxamide introduction. For example, highlights the use of sulfonyl chlorides in analogous trifluoromethylpyridine syntheses, suggesting sulfonation followed by thioamide formation as a potential pathway . Reaction conditions (temperature, solvent polarity) must be optimized to avoid competing side reactions, such as hydrolysis of the trifluoromethyl group. Yields can be improved using anhydrous solvents and inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR. Pyridine ring protons resonate between δ 7.5–9.0 ppm, with splitting patterns indicating substitution positions.

- IR Spectroscopy : Confirm the thioamide (C=S) stretch at ~1250–1050 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₇H₅F₃N₂S, exact mass: 206.02). Fragmentation patterns may include loss of the CF₃ group (-69 Da).

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, critical for confirming regiochemistry .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer :

- Solubility : The compound is likely polar due to the thioamide and CF₃ groups. Test solubility in DMSO, DMF, or dichloromethane.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor for stability—avoid prolonged exposure to acidic/basic conditions to prevent decomposition of the thioamide group. notes melting points for related trifluoromethylpyridines (e.g., 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid), suggesting high thermal stability during purification .

Advanced Research Questions

Q. How can mechanistic discrepancies in the reactivity of the trifluoromethyl group under nucleophilic/electrophilic conditions be resolved?

- Methodological Answer : Contradictory reports on CF₃ reactivity may arise from solvent effects or competing pathways. To address this:

- Isotopic Labeling : Use ¹⁸O/²H labeling in hydrolysis studies to track reaction pathways.

- DFT Calculations : Model transition states to predict whether CF₃ acts as an electron-withdrawing group or stabilizes intermediates via hyperconjugation. ’s synthesis of trifluoromethylpyridine derivatives via halogenation provides a basis for comparing electronic effects .

- Controlled Experiments : Systematically vary solvents (polar aprotic vs. protic) and electrophiles (e.g., methyl iodide vs. acyl chlorides) to isolate contributing factors.

Q. What strategies mitigate decomposition of this compound during catalytic applications (e.g., metal coordination)?

- Methodological Answer :

- Ligand Design : Introduce sterically hindered ligands (e.g., bipyridines) to shield the thioamide group from metal-induced degradation.

- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen, which may hydrolyze the thioamide or oxidize the CF₃ group.

- Stability Screening : Monitor decomposition via HPLC-MS under varying pH, temperature, and catalytic cycles. ’s safety guidelines for pyridine derivatives emphasize avoiding prolonged light exposure, which may also apply here .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. The CF₃ group directs reactions to the 2- and 4-positions due to its strong electron-withdrawing effect.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict steric effects in Suzuki-Miyaura couplings. Compare with experimental data from analogous compounds, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile in .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of trifluoromethylpyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from published studies and normalize for assay conditions (cell lines, concentrations).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thioamide vs. carboxylate in ’s benzoic acid derivative) to identify critical functional groups .

- Dose-Response Studies : Re-evaluate activity under standardized protocols to isolate compound-specific effects from methodological variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.